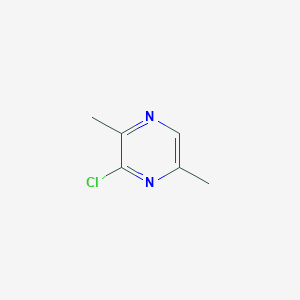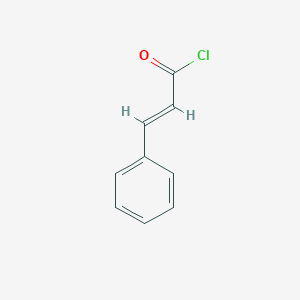
肉桂酰氯
概述
描述
Cinnamoyl chloride, also known as trans-3-phenylacryloyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a pale yellow crystalline solid that is highly reactive and used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various cinnamic acid derivatives, which are important in the fields of pharmaceuticals, agrochemicals, and materials science .
科学研究应用
Cinnamoyl chloride has a wide range of applications in scientific research:
生化分析
Biochemical Properties
Cinnamoyl chloride interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Cinnamoyl-CoA reductase (CCR), which catalyzes the reduction of hydroxycinnamoyl-CoA esters using NADPH to produce hydroxycinnamyl aldehyde precursors in lignin synthesis . The nature of these interactions involves the reduction of hydroxycinnamoyl-CoA esters to produce hydroxycinnamyl aldehydes .
Cellular Effects
Cinnamoyl chloride influences various types of cells and cellular processes. It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a pivotal role in directing metabolic flux toward flavonoids and stilbenes or monolignols, hydroxycinnamic acids, and, depending on the species, hydroxycinnamoyl esters .
Molecular Mechanism
Cinnamoyl chloride exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it hydrogenates hydroxycinnamoyl-CoA thioesters, producing the corresponding hydroxycinnamaldehydes and CoASH in an NADPH-dependent reaction .
Metabolic Pathways
Cinnamoyl chloride is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, it is involved in the biosynthesis of monolignols in plants .
准备方法
Synthetic Routes and Reaction Conditions: Cinnamoyl chloride can be synthesized through several methods:
From Cinnamic Acid: One common method involves the reaction of cinnamic acid with thionyl chloride, phosphorus pentachloride, or phosphorus trichloride.
From Silicon Tetrachloride: Another method uses silicon tetrachloride as an acyl chlorination reagent.
Industrial Production Methods:
化学反应分析
Cinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: Cinnamoyl chloride can be used in the preparation of polyvinyl cinnamate, a photosensitive polymer used in the production of adhesives and coatings.
Common Reagents and Conditions:
Reagents: Thionyl chloride, phosphorus pentachloride, silicon tetrachloride, alcohols, amines.
Conditions: Reflux, solvent-free conditions, temperatures ranging from 60-70°C.
Major Products Formed:
Esters: Ethyl cinnamate, methyl cinnamate.
Amides: Cinnamides.
Polymers: Polyvinyl cinnamate.
作用机制
Cinnamoyl chloride can be compared with other similar compounds, such as:
Cinnamic Acid: While cinnamic acid is a precursor to cinnamoyl chloride, it is less reactive and primarily used in the synthesis of esters and amides.
Cinnamyl Alcohol: This compound is used in the synthesis of cinnamyl chloride and has applications in the fragrance industry.
Cinnamyl Chloride: Similar to cinnamoyl chloride, it is used in organic synthesis but has different reactivity and applications.
Uniqueness: Cinnamoyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives with significant biological and industrial applications.
相似化合物的比较
- Cinnamic acid
- Cinnamyl alcohol
- Cinnamyl chloride
- Ethyl cinnamate
- Methyl cinnamate
属性
IUPAC Name |
(E)-3-phenylprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGITNXCNOTRLK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312860 | |
| Record name | trans-Cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-09-6, 102-92-1 | |
| Record name | trans-Cinnamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoyl chloride, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnamoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L46S032W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cinnamoyl chloride?
A1: The molecular formula of cinnamoyl chloride is C9H7ClO, and its molecular weight is 166.62 g/mol.
Q2: What are the key spectroscopic characteristics of cinnamoyl chloride?
A: Cinnamoyl chloride displays characteristic infrared absorption peaks at 5.92 μ (C=O) and at 6.04 μ (C=C) [].
Q3: Is cinnamoyl chloride compatible with organocadmium reagents?
A: Yes, cinnamoyl chloride successfully reacts with dialkylcadmium reagents, both under standard conditions and at 0 °C with ferric chloride as a catalyst, to yield alkyl styryl ketones [].
Q4: How does the presence of dimethyl sulfoxide (DMSO) affect the solvolysis of cinnamoyl chloride?
A: DMSO significantly accelerates the solvolysis rate of cinnamoyl chloride in aqueous acetone and acetonitrile. This effect is attributed to DMSO's basicity, hydrogen bonding capacity, and ability to disrupt the solvation shell of water, thereby promoting the formation of the strong nucleophile OH- [].
Q5: Have there been any quantum mechanical studies on the solvolysis of cinnamoyl chloride derivatives?
A: Yes, quantum mechanical models have been employed to investigate the transition state variations during the solvolysis of para-substituted cinnamoyl chlorides in different aqueous binary mixtures [].
Q6: How do substituents on cinnamoyl chloride affect its reactivity in solvolysis reactions?
A: Substituents significantly influence the solvolysis rates. Grunwald-Winstein plots for para-substituted cinnamoyl chlorides show dispersions, suggesting the influence of the aromatic ring parameter (I) on the reaction mechanism [].
Q7: How does UV irradiation affect the stability of cinnamoyl-containing compounds?
A: UV irradiation can induce photoisomerization and photodimerization of cinnamate moieties, leading to changes in solubility and other properties [, ]. For instance, UV irradiation of trehalose cinnamoyl ester significantly decreases its solubility in chloroform [], and induces changes in the melting point of cinnamoyl Pluronic F-127 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
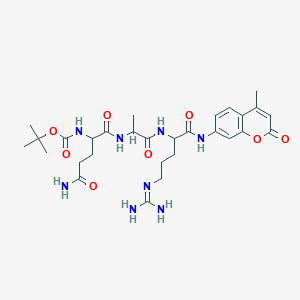
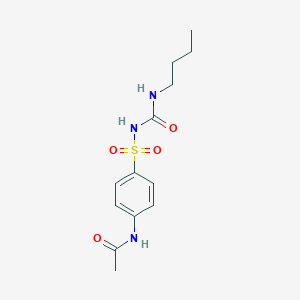
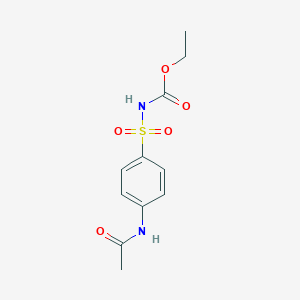
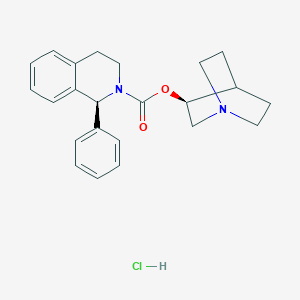
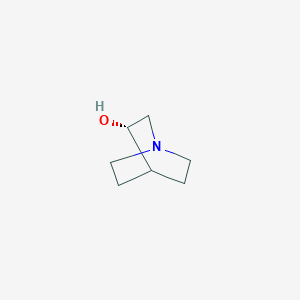
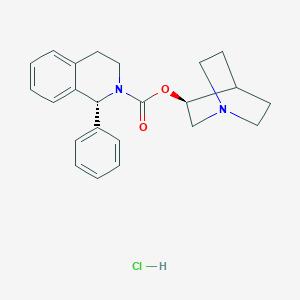
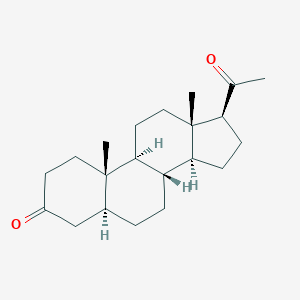
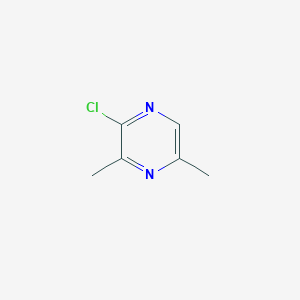
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
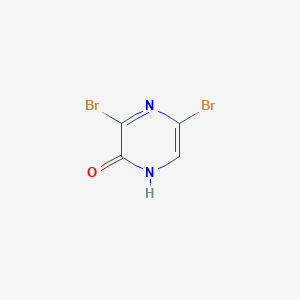
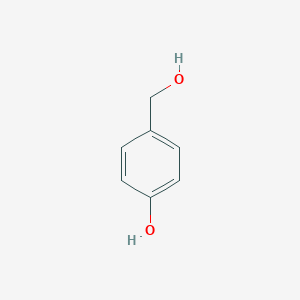
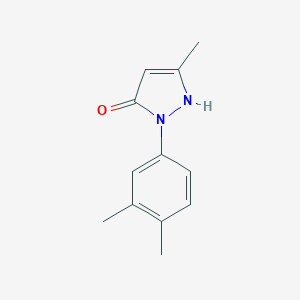
![1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol](/img/structure/B41550.png)
